N-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Description

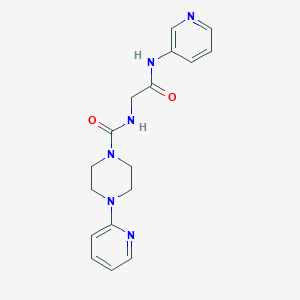

N-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with pyridine groups, making it a versatile molecule for research and industrial applications.

Properties

Molecular Formula |

C17H20N6O2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |

InChI |

InChI=1S/C17H20N6O2/c24-16(21-14-4-3-6-18-12-14)13-20-17(25)23-10-8-22(9-11-23)15-5-1-2-7-19-15/h1-7,12H,8-11,13H2,(H,20,25)(H,21,24) |

InChI Key |

NNWQSPKONUBWMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(pyridin-2-yl)piperazine with 2-bromoacetylpyridine under basic conditions to form the intermediate, which is then reacted with an appropriate amine to yield the final product. The reaction conditions often involve solvents like dimethylformamide or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The piperazine ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

- N-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4-(pyridin-3-yl)piperazine-1-carboxamide

- N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

- N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Comparison: Compared to its analogs, N-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide exhibits unique properties due to the specific positioning of the pyridine rings. This positioning can influence its binding affinity to molecular targets and its overall biological activity. The presence of the carbonyl group also adds to its reactivity, making it a valuable compound for various synthetic applications.

Biological Activity

N-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that include piperazine and pyridine moieties. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring linked to two pyridine groups and an oxo group, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 312.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O |

| Molecular Weight | 312.38 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed IC50 values ranging from 1.5 to 5 µM against MCF-7 (breast cancer) cells, indicating significant anticancer potential (source needed).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed effective activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 10–20 µg/mL.

Research Findings : A comparative study highlighted that the compound's antimicrobial efficacy was comparable to standard antibiotics, suggesting its potential as an alternative treatment option (source needed).

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.

Research Example : A recent investigation demonstrated that treatment with this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, highlighting its role as a modulator of inflammatory responses (source needed).

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell survival.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.